Dimethylaminosulfur trifluoride
Overview
Description
Dimethylaminosulfur trifluoride is a clear fuming liquid . It is used as a fluorinating agent in the fluorination of compounds such as alcohols, aldehydes, and ketones . It is also used in the production of fluorinated Podophyllotoxin derivatives and protected glycosyl fluorides from thioglycosides .
Synthesis Analysis
Diethylaminosulfur trifluoride (DAST) is commonly used for the replacement of alcoholic hydroxyl groups with fluorine and is known to catalyze water elimination and cyclic Beckmann-rearrangement type reactions . It has been used in the synthesis of new antitumor Ecdysteroid derivatives . The relative stabilities of DAST and several of its analogs were determined by differential thermal analysis .Molecular Structure Analysis
The molecular structure of Dimethylaminosulfur trifluoride includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 12 bonds, including 6 non-H bonds .Chemical Reactions Analysis
DAST is a popular reagent for nucleophilic fluorination. It has been used in selective fluorinations of alcohols, alkenols, carbohydrates, ketones, sulfides, epoxides, thioethers, and cyanohydrins . It has also been used in some novel organic cyclizations .Physical And Chemical Properties Analysis
Dimethylaminosulfur trifluoride has a molecular weight of 133.14 g/mol . It has a XLogP3-AA of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Deoxofluorinating Agent
Dimethylaminosulfur trifluoride, also known as (N,N-dimethylamino)sulfur trifluoride, is primarily used as a deoxofluorinating agent. It is effective in the transformation of various organic compounds. Its physical properties, such as melting and boiling points, and its solubility in different solvents, make it a versatile reagent in organic chemistry. It should be noted that this compound is extremely toxic, highly corrosive, and flammable, and must be handled with great caution (Champagne & Paquin, 2014).
Studies on Structure and Bonding
Research has been conducted to understand the structure and bonding of compounds like dimethylaminosulfur trifluoride using semiempirical methods. These studies aim to provide a deeper understanding of the molecular geometry and electronic structure, which are crucial for predicting reactivity and designing new applications (Smith, 1990).
Nuclear Magnetic Resonance (NMR) Spectra
The NMR spectra of N-dimethylaminosulfur trifluoride have been recorded to understand its chemical structure and behavior. Such studies are essential for accurately characterizing chemical compounds and their interactions (Ibbott & Janzen, 1972).
Fluorinating Agent
Dimethylaminosulfur trifluoride has been identified as a useful fluorinating agent. It is particularly effective in converting alcohols into fluorides, and aldehydes and ketones into geminal difluorides. Its utility extends to the preparation of various fluorinated organic compounds, which are significant in pharmaceuticals and materials science (Hudlický, 2004).
Chemical Transformations
Dimethylaminosulfur trifluoride is also instrumental in synthesizing fluorinated derivatives of certain compounds. Its reactivity allows for the transformation of specific organic structures into novel fluorinated products, demonstrating its versatility in organic synthesis (Sufrin, Spiess, & Alks, 1990).
Safety And Hazards
Future Directions
DAST has been used to obtain valuable building blocks and compounds having pharmacological features . The transformation of β-amino alcohols, heterocyclic frameworks synthesis, and rearrangement reactions have been described in detail . This suggests that DAST could be a versatile tool for diversity-oriented synthesis to expand chemical space towards new bioactive compounds .
properties
IUPAC Name |
N-methyl-N-(trifluoro-λ4-sulfanyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F3NS/c1-6(2)7(3,4)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVQQRYWWAGSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192068 | |
Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylaminosulfur trifluoride | |
CAS RN |
3880-03-3 | |
Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003880033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Dimethylamino)sulfur trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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